molecular formula C22H21BrN2O5S B298519 [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Cat. No. B298519
M. Wt: 505.4 g/mol
InChI Key: JYWHWHFNFNJHIS-PNVGRYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.

Mechanism of Action

The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but studies have suggested that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the identification of the specific molecular targets of this compound, which could help to elucidate its mechanism of action. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies to enhance its efficacy.

Synthesis Methods

The synthesis of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves the reaction of 4-bromo-2-hydroxybenzoic acid with 2-amino-4-propylthiazole in the presence of triethylamine to form 4-bromo-2-({2-[(4-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. The resulting compound is then reacted with p-anisidine in the presence of acetic anhydride to form the final product, this compound.

Scientific Research Applications

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.

properties

Molecular Formula

C22H21BrN2O5S

Molecular Weight

505.4 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O5S/c1-3-10-25-21(28)19(31-22(25)24-16-5-7-17(29-2)8-6-16)12-14-11-15(23)4-9-18(14)30-13-20(26)27/h4-9,11-12H,3,10,13H2,1-2H3,(H,26,27)/b19-12-,24-22?

InChI Key

JYWHWHFNFNJHIS-PNVGRYOSSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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